3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate
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Overview
Description
3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a complex organic compound that features a chromenone core linked to a thiophene carboxylate group through an ethoxyphenoxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the chromenone core, which can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate, followed by cyclization. The ethoxyphenoxy group can be introduced via a nucleophilic substitution reaction using 2-ethoxyphenol. Finally, the thiophene carboxylate moiety is attached through a coupling reaction, often facilitated by palladium catalysts under inert atmosphere conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromenone can be reduced to form alcohol derivatives.
Substitution: The ethoxyphenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The chromenone core is known to interact with various biological targets, potentially disrupting cellular pathways involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate
- 3-(2-methylphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate
- 3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate
Uniqueness
3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and ability to interact with specific biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C22H16O6S |
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Molecular Weight |
408.4 g/mol |
IUPAC Name |
[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl] thiophene-2-carboxylate |
InChI |
InChI=1S/C22H16O6S/c1-2-25-16-6-3-4-7-17(16)28-19-13-26-18-12-14(9-10-15(18)21(19)23)27-22(24)20-8-5-11-29-20/h3-13H,2H2,1H3 |
InChI Key |
QZTZWMFWLLPUMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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